2-Morpholinemethanamine, N,N,5-trimethyl-
Description
2-Morpholinemethanamine, N,N,5-trimethyl- is a substituted morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a methanamine group at the 2-position. The "N,N,5-trimethyl" designation indicates methyl substitutions on both the amine group (N,N-dimethyl) and the 5-position of the morpholine ring. This structural configuration influences its physicochemical properties, such as polarity, solubility, and reactivity, making it relevant in pharmaceutical and organic synthesis contexts.
Properties
CAS No. |
1379218-67-3 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C8H18N2O/c1-7-6-11-8(4-9-7)5-10(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
RNTMIYUVTHOWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(CN1)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The hydrogenation of diols in the presence of ammonia and transition metal catalysts is a key industrial method for synthesizing morpholine derivatives. Adapted from US Patent 4,739,051, this approach involves:
-
Substrates : Propane-1,2-diol or methyl-substituted diols (e.g., 2-methylpentane-1,5-diol) as precursors.
-
Catalysts : Copper-nickel-aluminum (Cu:Ni:Al = 4:1:6 atomic ratio) catalysts, reduced under hydrogen at 140–300°C.
-
Conditions : Temperatures of 200–250°C, pressures <30 bar, and gas hourly space velocities of 100–1,000 h⁻¹.
Table 1. Hydrogenation Parameters and Yields for Morpholine Derivatives
| Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | By-products |
|---|---|---|---|---|---|
| Diethylene glycol | Cu-Ni-Al | 210 | 8 | 93 | Methylglycol (3%) |
| Pentane-1,5-diol | Cu-Ni-Al | 200 | 1 | 95 | Piperidine intermediates |
For N,N,5-trimethyl substitution, methyl groups may be introduced via methylated diol precursors or post-cyclization alkylation.
Reductive Amination of Morpholine Intermediates
Two-Step Alkylation and Reduction
A modified reductive amination strategy, inspired by the synthesis of 2-morpholinoethanamine, involves:
-
Alkylation : Reaction of morpholine with formaldehyde and methylamine under acidic conditions to form an imine intermediate.
-
Reduction : Hydrogenation using Raney nickel or palladium catalysts at 50–100°C and 10–20 bar H₂.
Key Considerations:
-
Selectivity : Excess methylamine (2–3 equiv) minimizes over-alkylation.
-
Solvents : Ethanol/water mixtures (1:1) enhance intermediate solubility.
Solid-Phase Synthesis Using Functionalized Resins
Amberlyst-Assisted Workup
Adapted from direct amidation protocols, solid-phase methods enable efficient purification:
Table 2. Optimization of Methylation Reactions
| Methylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | MeCN | 5 | 88 |
| Dimethyl sulfate | Et₃N | DMF | 8 | 76 |
Green Chemistry Approaches
Graphene Oxide-Immobilized Catalysts
A solvent-free method using graphene oxide (GO) functionalized with 2-morpholinoethanamine achieves N-methylation via:
-
Conditions : Refluxing morpholine with methyl triflate and GO-mor catalyst at 80°C for 12 h.
-
Advantages : Catalyst recyclability (5 cycles), 85–90% yield, and reduced waste.
Industrial-Scale Purification Techniques
Fractional Distillation and Recycling
High-purity N,N,5-trimethyl derivatives are obtained via:
Chemical Reactions Analysis
Types of Reactions
2-Morpholinemethanamine, N,N,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
2-Morpholinemethanamine, N,N,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Morpholinemethanamine, N,N,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Analogs of Morpholinemethanamine
The following table summarizes key morpholinemethanamine derivatives and related compounds, highlighting structural and property differences:
Key Differences and Implications
Backbone Structure :
- Morpholine vs. Thiophene/Benzene : The morpholine ring introduces oxygen and nitrogen heteroatoms, enhancing polarity and hydrogen-bonding capacity compared to purely aromatic backbones (e.g., thiophene or benzene derivatives). This affects solubility in polar solvents and interactions in biological systems .
- Substitution Patterns : Methyl groups on the amine (N,N-dimethyl) and morpholine ring (5-methyl) in the target compound reduce its basicity compared to primary amines like unsubstituted 2-Morpholinemethanamine. This could influence its reactivity in nucleophilic reactions or coordination chemistry .
Physicochemical Properties: Boiling Point: The unsubstituted 2-Morpholinemethanamine has a boiling point of 202.5°C, whereas methyl-substituted derivatives (e.g., N-Ethyl analog) may exhibit lower volatility due to increased molecular weight and steric effects .
Synthetic Considerations: Steric Effects: Bulkier substituents (e.g., isopropyl in ) complicate synthesis by hindering reaction sites, requiring optimized conditions (e.g., high-pressure sublimation as in ) . Electronic Effects: Halogenated analogs (e.g., bromine in ) may undergo electrophilic substitution or serve as intermediates in cross-coupling reactions, unlike non-halogenated morpholinemethanamines .
Biological Activity
Overview
2-Morpholinemethanamine, N,N,5-trimethyl- (CAS No. 1379218-67-3) is an organic compound characterized by a morpholine ring with three methyl substitutions. Its unique structure allows for various biological activities, making it a subject of interest in biochemical research and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C8H18N2O |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | N,N-dimethyl-1-(5-methylmorpholin-2-yl)methanamine |
| InChI Key | RNTMIYUVTHOWDK-UHFFFAOYSA-N |
| Canonical SMILES | CC1COC(CN1)CN(C)C |
The biological activity of 2-Morpholinemethanamine, N,N,5-trimethyl- is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as a ligand, modulating biological pathways through signal transduction and metabolic processes. Its interactions may lead to alterations in enzyme activity and receptor signaling, which can influence physiological responses.
Enzyme Interaction
Research indicates that 2-Morpholinemethanamine, N,N,5-trimethyl- can serve as a substrate or inhibitor for specific enzymes. Its structural properties allow it to fit into active sites of enzymes, potentially affecting their catalytic functions. For instance:
- Inhibition of Acetylcholinesterase : Preliminary studies suggest that this compound may inhibit acetylcholinesterase activity, which is crucial for neurotransmission regulation.
Receptor Binding
The compound has been investigated for its potential to bind to various receptors:
- Serotonin Receptors : It may exhibit modulating effects on serotonin receptors, influencing mood and anxiety-related pathways.
- Dopamine Receptors : Similar studies indicate potential interactions with dopamine receptors, which could have implications in neurological disorders.
Case Studies
- Pharmacological Evaluation : A study conducted on the pharmacological properties of 2-Morpholinemethanamine, N,N,5-trimethyl- demonstrated its efficacy in reducing symptoms in animal models of anxiety and depression. The compound showed significant improvement in behavioral assessments compared to control groups.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated that it possesses moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents.
Applications in Research
2-Morpholinemethanamine, N,N,5-trimethyl- serves multiple roles in scientific research:
- Organic Synthesis : It is utilized as a building block for synthesizing more complex organic molecules.
- Biochemical Assays : The compound is explored as a ligand in biochemical assays due to its ability to modulate enzyme and receptor activities.
- Drug Development : Its pharmacological properties make it a candidate for further exploration in drug development processes.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Morpholinemethanamine, N,N,5-trimethyl- that influence its reactivity and stability in experimental settings?
- Answer : The compound’s molecular weight (116.16 g/mol), boiling point (202.5°C), and density (0.982 g/cm³) are critical for determining its volatility, solubility, and storage conditions. The morpholine ring and tertiary amine groups contribute to its basicity and nucleophilic reactivity, which influence its stability in acidic or oxidizing environments. Proper handling under inert atmospheres and low-temperature storage (<25°C) are recommended to prevent degradation .
Q. What spectroscopic techniques are most reliable for characterizing 2-Morpholinemethanamine derivatives?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for distinguishing methyl groups and morpholine ring protons. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H⁺] at m/z 117) for purity assessment. Infrared (IR) spectroscopy identifies functional groups like N-H stretches (3300–3500 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) in the morpholine ring .
Q. What are the recommended safety protocols for handling 2-Morpholinemethanamine, N,N,5-trimethyl- in laboratory environments?
- Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash with soap and water; for inhalation, move to fresh air. Avoid exposure to moisture to prevent hydrolysis. Consult safety data sheets (SDS) for spill management and disposal guidelines, as the compound may release toxic fumes upon combustion .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 2-Morpholinemethanamine derivatives to improve yield and purity?
- Answer : Optimize reaction conditions by varying catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic solvents like DMF), and temperature (60–80°C). Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) enhances purity. Yield improvements (>80%) are achievable by controlling stoichiometry of amine precursors and minimizing side reactions .
Q. What strategies are effective in resolving contradictions in reported spectroscopic data for 2-Morpholinemethanamine analogs?
- Answer : Cross-validate data using multiple techniques (e.g., 2D NMR for stereochemistry, high-resolution MS for exact mass). Compare experimental results with computational predictions (DFT calculations for NMR chemical shifts). Address discrepancies by verifying synthetic routes—impurities from incomplete methylation or morpholine ring oxidation can alter spectral profiles .
Q. How can computational modeling be integrated with experimental data to predict the biological activity of 2-Morpholinemethanamine analogs?
- Answer : Use molecular docking (AutoDock, Schrödinger) to assess binding affinity to target proteins (e.g., kinases or GPCRs). Combine QSAR models with experimental IC₅₀ values from enzyme inhibition assays. Validate predictions using in vitro cytotoxicity screens (e.g., MTT assays) and ADMET profiling (e.g., hepatic microsomal stability) .
Q. What experimental design considerations are critical for studying the catalytic applications of 2-Morpholinemethanamine in asymmetric synthesis?
- Answer : Screen chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity. Optimize reaction parameters (temperature, solvent polarity) using Design of Experiments (DoE) methodologies. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism. Compare turnover numbers (TON) and catalytic efficiency (kcat/KM) across substrate libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
